3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
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Overview
Description
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone: is a flavonoid compound derived from the plant Morus alba (white mulberry). This compound is known for its cytotoxic properties and has been studied for its potential therapeutic applications, particularly in cancer research .
Mechanism of Action
Target of Action
The primary targets of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone are human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells . These cells are involved in the development and progression of cervical, breast, and liver cancer respectively.
Mode of Action
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone interacts with its targets by displaying cytotoxicity against these cancer cells . The compound induces cell death in these cells, thereby inhibiting their growth and proliferation.
Biochemical Pathways
It is known that the compound’s cytotoxic activity is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells .
Result of Action
The molecular and cellular effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone’s action include the induction of apoptosis in cancer cells . This leads to a reduction in the growth and proliferation of these cells, thereby potentially inhibiting the progression of the cancers they are associated with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
The compound has been shown to have cytotoxic effects on human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Temporal Effects in Laboratory Settings
The effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specifics of these interactions are still being studied.
Transport and Distribution
The transport and distribution of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone typically involves the prenylation and geranylation of a flavonoid precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the addition of prenyl and geranyl groups to the flavonoid structure .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield different flavonoid derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules .
Biology: Biologically, this compound has shown cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells .
Medicine: In medicine, the compound’s cytotoxic properties make it a candidate for developing anti-cancer therapies. Its ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest .
Industry: While industrial applications are less documented, the compound’s potential in pharmaceuticals and biotechnology could lead to its use in developing new therapeutic agents .
Comparison with Similar Compounds
- Sanggenol L
- Sanggenon C
- Kuwanon H
- Morusinol
- Mulberrin
- Moracin P
- Kuwanon E
- Kuwanon A
Comparison: Compared to these similar compounds, 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone stands out due to its unique combination of geranyl and prenyl groups, which enhance its cytotoxic properties. This structural uniqueness contributes to its potent anti-cancer effects and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAWFMOTOFEGT-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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